3-Aminobenzofuran-2-carbaldehyde: Structural Dynamics, Synthesis, and Pharmacological Utility
3-Aminobenzofuran-2-carbaldehyde: Structural Dynamics, Synthesis, and Pharmacological Utility
Executive Briefing
3-Aminobenzofuran-2-carbaldehyde (CAS: 163079-28-5) is a highly privileged, bifunctional heterocyclic building block utilized extensively in advanced medicinal chemistry and organic synthesis[1]. Characterized by an electron-rich benzofuran core substituted with an amine at the C3 position and an aldehyde at the C2 position, this molecule exhibits unique "push-pull" electronic dynamics. This specific ortho-relationship between a nucleophilic amino group and an electrophilic carbonyl group makes it an exceptional precursor for the construction of complex polycyclic systems, such as benzofuro-fused pyridines, pyrimidines, and quinolines, via Friedländer annulation and cascade cyclization strategies[2].
This technical guide dissects the physicochemical properties, self-validating synthetic protocols, and the expanding pharmacological utility of 3-aminobenzofuran derivatives, with a specific focus on neurodegenerative disease targeting.
Physicochemical Profile and Structural Dynamics
The reactivity of 3-aminobenzofuran-2-carbaldehyde is dictated by the juxtaposition of its functional groups. The C3-amino group acts as a strong electron donor, increasing the electron density of the furan ring, while the C2-carbaldehyde acts as an electron-withdrawing sink. This creates a highly polarized scaffold prone to self-condensation if not handled correctly, but highly predictable in controlled multi-component reactions (MCRs).
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-Aminobenzofuran-2-carbaldehyde |
| CAS Registry Number | 163079-28-5 |
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| Structural Class | Heterocyclic Building Block (Benzofurans) |
| Physical Appearance | Yellow to brownish solid (typical of conjugated amino-aldehydes) |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2), protect from light |
Validated Synthetic Methodology
The synthesis of 3-aminobenzofuran-2-carbaldehyde requires careful orthogonal protection strategies. Direct formylation of 3-aminobenzofuran often fails due to the high reactivity of the free amine. Therefore, a robust three-step protocol starting from a Boc-protected ester is preferred[3].
Causality in Reagent Selection:
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Reduction (LiAlH4): A strong hydride source is required to fully reduce the ester to a primary alcohol.
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Oxidation (MnO2): Manganese dioxide is specifically chosen for its mildness. It selectively oxidizes allylic and benzylic-type alcohols to aldehydes without over-oxidizing them to carboxylic acids, preserving the integrity of the electron-rich benzofuran core.
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Deprotection (ZnBr2): Standard acidic deprotection (e.g., TFA or HCl) can trigger the polymerization of the resulting amino-aldehyde. Zinc bromide acts as a mild Lewis acid, coordinating with the Boc carbonyl and facilitating a clean deprotection under non-destructive conditions[3].
Step-by-Step Protocol
Step 1: Reduction to tert-Butyl (2-(hydroxymethyl)benzofuran-3-yl)carbamate
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Setup: Dissolve 2.00 g (6.56 mmol) of Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate in 30 mL of anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.
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Reaction: Add lithium aluminum hydride (LiAlH4) solution (9.84 mL, 1M in THF) dropwise to control the exothermic hydride transfer. Remove the ice bath and stir at room temperature for 3 hours.
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Quench & Workup: Validation Checkpoint: Carefully quench unreacted LiAlH4 by adding 10 mL of water dropwise at 0°C (watch for hydrogen gas evolution), followed by an additional 50 mL of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Purification: Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (ethyl acetate) to yield a white solid (Expected yield: ~87%)[3].
Step 2: Selective Oxidation to tert-Butyl (2-formylbenzofuran-3-yl)carbamate
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Setup: Dissolve 3.80 g (14.5 mmol) of the intermediate alcohol in 100 mL of DCM at 0°C.
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Reaction: Add activated manganese dioxide (MnO2) (25.1 g, 289 mmol) in a single portion. Stir the heterogeneous mixture vigorously at room temperature for 24 hours.
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Workup: Validation Checkpoint: Filter the black suspension through a pad of Celite to remove the manganese salts. The filtrate should be clear. Concentrate under reduced pressure.
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Purification: Purify via silica gel chromatography (petroleum ether/ethyl acetate = 5:1) to yield the Boc-protected amino-aldehyde as a yellow solid (Expected yield: ~66%)[3].
Step 3: Lewis Acid-Mediated Boc Deprotection
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Setup: Dissolve 500 mg (1.92 mmol) of the Boc-protected aldehyde in 30 mL of DCM at 0°C.
-
Reaction: Add Zinc bromide (ZnBr2) (862 mg, 3.83 mmol). Stir the solution at room temperature for 2.5 hours.
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Workup: Add 50 mL of water to quench the Lewis acid. Extract with DCM, dry over Na2SO4, and concentrate to isolate the final 3-aminobenzofuran-2-carbaldehyde [3].
Caption: Three-step synthetic workflow for 3-aminobenzofuran-2-carbaldehyde via orthogonal protection.
Pharmacological Utility in Drug Development
The 3-aminobenzofuran scaffold is not merely a synthetic intermediate; it is a highly active pharmacophore. Recent medicinal chemistry campaigns have heavily utilized 3-aminobenzofuran derivatives as multifunctional agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD)[4][5].
The amino group at the C3 position significantly enhances the biological activity of benzofuran derivatives by acting as a critical hydrogen bond donor within the catalytic active sites of target enzymes[2].
Table 2: Biological Activity Profile of 3-Aminobenzofuran Derivatives in AD Models
| Biological Target | Observed Efficacy / IC50 Range | Mechanistic Role |
| Acetylcholinesterase (AChE) | 0.64 μM – 81.06 μM | Restores synaptic acetylcholine levels; mixed-type inhibition[4]. |
| Butyrylcholinesterase (BuChE) | Moderate to High Inhibition | Prevents alternative acetylcholine hydrolysis in advanced AD[4]. |
| Aβ1–42 Aggregation | 17.6% – 38.8% inhibition (at 10 μM) | Prevents neurotoxic amyloid plaque formation; outperforms Donepezil in self-induced aggregation assays[4]. |
Derivatives synthesized from 3-aminobenzofuran-2-carbaldehyde (e.g., via condensation with functionalized benzylamines or pyridines) exhibit dual-targeting capabilities. For instance, fluorobenzyl-substituted 3-aminobenzofurans have demonstrated profound mixed-type inhibition of AChE while simultaneously disrupting the self-assembly of Amyloid-beta (Aβ) peptides[4][5].
Caption: Polypharmacological signaling pathway of 3-aminobenzofuran derivatives in Alzheimer's Disease.
Analytical Characterization Signatures
When validating the successful synthesis of 3-aminobenzofuran-2-carbaldehyde, researchers should look for the following distinct spectral signatures:
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1H NMR (CDCl3): A sharp singlet highly downfield (approx. 9.8 - 10.2 ppm) corresponding to the C2-aldehyde proton. A broad singlet integrating for 2 protons (approx. 4.5 - 5.5 ppm) corresponding to the free primary amine (-NH2).
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IR Spectroscopy: A strong, sharp absorption band around 1660–1680 cm⁻¹ indicative of the conjugated carbonyl (C=O) stretch, and dual bands around 3300–3450 cm⁻¹ corresponding to the primary amine N-H stretching vibrations.
References
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BLD Pharm Product Specification: 3-Aminobenzofuran-2-carbaldehyde (CAS: 163079-28-5). BLD Pharm.1
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European Patent Office: Tricyclic Compound, and Preparation Method Therefor and Medical Use Thereof (EP 4273150 A1). Google Patents (2021). 3
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Frontiers in Chemistry: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Hasanvand et al., (2022). 4
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Molecules (MDPI): Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). 2
Sources
- 1. 163079-28-5|3-Aminobenzofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones | MDPI [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
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